5-Bromo-2-chloro-3-nitropyridin-4-amine
Overview
Description
“5-Bromo-2-chloro-3-nitropyridin-4-amine” is a halogenated heterocycle . It has an empirical formula of C5H2BrClN2O2 and a molecular weight of 237.44 .
Synthesis Analysis
The synthesis of nitropyridine derivatives, such as “5-Bromo-2-chloro-3-nitropyridin-4-amine”, involves a process that includes selective substitution at the para position in the presence of a polar protic solvent and reagents like sodium acetate or cesium carbonate with acetic acid .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-chloro-3-nitropyridin-4-amine” is characterized by a five-membered ring structure with a bromine substituent . The InChI key for this compound is WWQQPSDIIVXFOX-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“5-Bromo-2-chloro-3-nitropyridin-4-amine” is a solid substance . It has a melting point range of 65-70 °C .
Scientific Research Applications
Large-Scale Synthesis
5-Bromo-2-nitropyridine, a closely related compound, has been synthesized from the corresponding amine via hydrogen peroxide oxidation on a large scale. This process, initially challenging due to low conversion and high impurity, was optimized for safe, reproducible large-scale production (Agosti et al., 2017).
Catalytic Amination
A palladium-Xantphos complex catalyzes the amination of 5-bromo-2-chloropyridine, yielding 5-amino-2-chloropyridine with high yield and chemoselectivity. This method demonstrates a selective functionalization approach for similar compounds (Ji, Li, & Bunnelle, 2003).
Nitro-group Migration
The reaction of 3-bromo-4-nitropyridine with amine leads to unexpected nitro-group migration. A systematic study of various solvents and bases was conducted to explore the rearrangement mechanism, indicating the occurrence of nitro-group migration in polar aprotic solvents (Yao, Blake, & Yang, 2005).
Chemoselective Functionalization
Chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a compound similar to 5-Bromo-2-chloro-3-nitropyridin-4-amine, was achieved. Catalytic amination conditions led to exclusive bromide substitution for secondary amines and primary anilines (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Azaphenoxazine Derivatives
3-Bromo-4-(o-hydroxyphenylamino)-5-nitropyridine, structurally related to 5-Bromo-2-chloro-3-nitropyridin-4-amine, was used to prepare azaphenoxazine derivatives. These compounds are synthesized through intramolecular condensation in the presence of piperidine or potassium hydroxide (Takahashi & Yoneda, 1958).
Regioselectivity in Substitution Reactions
Regioselective displacement reactions of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine led to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product. This study provides insights into selective substitution reactions relevant to similar compounds (Doulah et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that nitropyridines, a class of compounds to which this molecule belongs, are often used in organic synthesis and as intermediates in pharmaceutical development .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-chloro-3-nitropyridin-4-amine . For instance, factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and exerts its effects.
properties
IUPAC Name |
5-bromo-2-chloro-3-nitropyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN3O2/c6-2-1-9-5(7)4(3(2)8)10(11)12/h1H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFNHCBGPOJHHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-3-nitropyridin-4-amine |
Synthesis routes and methods
Procedure details
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